molecular formula C5H9NO2 B120453 1-Aminocyclobutanecarboxylic acid CAS No. 22264-50-2

1-Aminocyclobutanecarboxylic acid

Cat. No.: B120453
CAS No.: 22264-50-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-Aminocyclobutane-1-carboxylic acid is a synthetic amino acid that has garnered significant interest in various scientific fields due to its unique structure and properties. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is known for its role as an NMDA receptor antagonist, acting at the glycine site, and has applications in both biological and chemical research .

Mechanism of Action

Target of Action

1-Aminocyclobutanecarboxylic acid primarily targets the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.

Mode of Action

As a partial agonist , this compound binds to the glycine site of the NMDA receptor This binding modulates the receptor’s activity, leading to changes in the flow of ions through the receptor’s channel

Pharmacokinetics

Its solubility in water suggests that it may have reasonable bioavailability

Preparation Methods

The synthesis of 1-aminocyclobutane-1-carboxylic acid involves several steps. One common method includes the treatment of a precursor compound with aqueous sodium hydroxide at room temperature, which induces the cleavage of specific bonds to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

1-Aminocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders : ACBC is primarily recognized for its role as a building block in the synthesis of drugs targeting neurological disorders. Its derivatives have shown promise as NMDA receptor antagonists, which are crucial in treating conditions like epilepsy and neurodegenerative diseases. For instance, research demonstrated that certain derivatives exhibited potent anticonvulsant activity and selective antagonism at NMDA receptor sites, indicating their potential therapeutic benefits in managing seizures and other neurological conditions .
  • Synthesis of Bioactive Peptides : ACBC derivatives are being explored as novel structural elements in bioactive peptides. A study highlighted the application of ACBC in tuftsin analogs, which are known to enhance immune response. The incorporation of ACBC into peptide sequences has been shown to modify biological activity, thus paving the way for new therapeutic agents .
  • Analytical Chemistry : The compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its utility in analytical chemistry is vital for quality control in pharmaceutical manufacturing, ensuring that drug formulations meet safety and efficacy standards .

Biochemical Research

  • Amino Acid Metabolism : ACBC plays a role in studies related to amino acid metabolism and protein synthesis. By using ACBC as a substrate or inhibitor, researchers can gain insights into cellular processes that govern metabolism and protein interactions, which are fundamental to understanding various biological functions .
  • Photocatalytic Reactions : Recent advancements have introduced photocatalytic methods for synthesizing ACBC derivatives from dehydroamino acids. This innovative approach not only enhances yield but also allows for selective modifications of the amino acid structure, which can be crucial for developing new compounds with desired biological activities .

Material Science

  • Polymer Development : In material science, ACBC is utilized in creating polymers that exhibit enhanced properties such as elasticity and strength. The incorporation of ACBC into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .
  • Food Industry Applications : ACBC has been identified as a potential food additive that can enhance flavor profiles or act as a preservative. Its application in food technology could contribute to improved food quality and shelf-life, addressing consumer demands for better preservation methods .

Case Studies

Application AreaStudy ReferenceKey Findings
Neurological Disorders Demonstrated anticonvulsant properties of ACBC derivatives at NMDA receptors.
Bioactive Peptides Showed modification of immune response through tuftsin analogs incorporating ACBC.
Photocatalytic Reactions Achieved high yields and selectivity in synthesizing ACBC derivatives under mild conditions.
Polymer Development Enhanced material properties through the use of ACBC in polymer formulations.

Comparison with Similar Compounds

1-Aminocyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of 1-aminocyclobutane-1-carboxylic acid lies in its specific structure and its role as an NMDA receptor antagonist, which distinguishes it from other similar compounds.

Biological Activity

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant physiology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The molecular formula is C5H9NO2C_5H_9NO_2, and it exhibits a melting point of approximately 261 °C (dec.) .

NMDA Receptor Antagonism

ACBC has been identified as a specific antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. In studies involving Xenopus oocytes injected with rat brain mRNA, ACBC demonstrated significant antagonist activity, inhibiting NMDA responses effectively . The binding profile indicates that ACBC competes with glycine for receptor binding, thereby modulating excitatory neurotransmission.

Antifungal Activity

Recent studies have shown that derivatives of ACBC exhibit potent antifungal properties. For instance, compound A21 derived from ACBC demonstrated superior antifungal activity against Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50) lower than traditional antifungal agents like boscalid . This suggests that ACBC derivatives could be developed as novel antifungal agents.

Antifungal Activity Assessment

A study assessed various this compound derivatives for their antifungal efficacy. The results indicated that several compounds not only matched but exceeded the efficacy of established antifungal treatments. For example:

CompoundTarget FungusEC50 (mg/L)
A21Rhizoctonia solani0.03
A21Botrytis cinerea0.04
BoscalidRhizoctonia solani0.29
BoscalidBotrytis cinerea0.42

These findings highlight the potential of ACBC derivatives in agricultural applications as effective fungicides .

Immunomodulatory Effects

Another significant aspect of ACBC is its role in enhancing immune responses. Research involving synthetic methano tuftsin analogs derived from ACBC showed increased stimulation of interleukin-6 (IL-6) secretion by mouse peritoneal macrophages. At concentrations as low as 2×107M2\times 10^{-7}M, specific analogs exhibited higher immunological activity compared to the parent peptide tuftsin, indicating potential therapeutic applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of ACBC and its derivatives can be influenced by structural modifications. Studies employing comparative molecular field analysis and molecular docking have elucidated how variations in substituents affect the compound's binding affinity and biological efficacy. This approach aids in optimizing the structure for enhanced activity against specific targets such as succinate dehydrogenase, which is implicated in various metabolic pathways .

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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CAS No.

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-AMINOCYCLOBUTANE CARBOXYLIC ACID
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